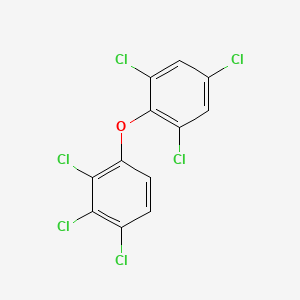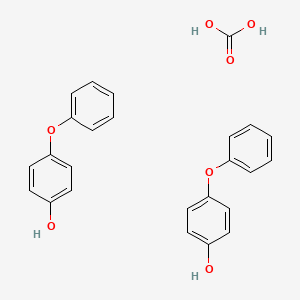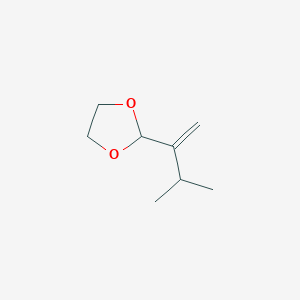
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a methylbutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylbut-1-en-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux and removing water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The methylbutenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Applications De Recherche Scientifique
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methylbutenyl group can also affect the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylbut-1-en-2-yl)benzene
- (3-Methyl-2-buten-2-yl)benzene
Uniqueness
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a methylbutenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105539-18-2 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(3-methylbut-1-en-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6(2)7(3)8-9-4-5-10-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
NBIJWHMDLNHXOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C)C1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
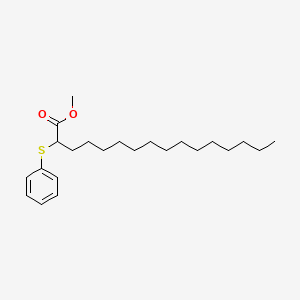
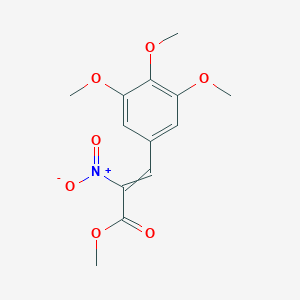
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
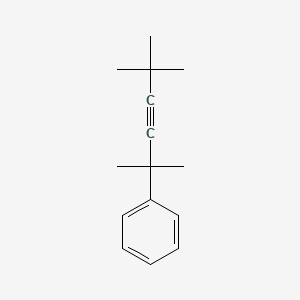
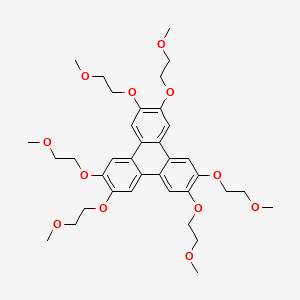
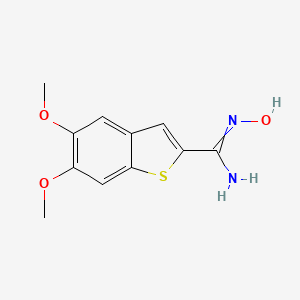
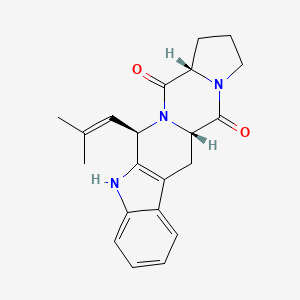

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

